molecular formula C14H10N2O7 B14311436 2,4-Dinitrophenyl 2-methoxybenzoate CAS No. 111837-95-7

2,4-Dinitrophenyl 2-methoxybenzoate

Cat. No.: B14311436
CAS No.: 111837-95-7
M. Wt: 318.24 g/mol
InChI Key: YCLORVWKFURNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dinitrophenyl 2-methoxybenzoate is an organic compound that belongs to the class of dinitrophenyl esters It is characterized by the presence of two nitro groups attached to a phenyl ring and an ester linkage to a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitrophenyl 2-methoxybenzoate typically involves the esterification of 2,4-dinitrophenol with 2-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitrophenyl 2-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 2,4-dinitrophenol and 2-methoxybenzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Reduction: 2,4-diaminophenyl 2-methoxybenzoate.

    Hydrolysis: 2,4-dinitrophenol and 2-methoxybenzoic acid.

Scientific Research Applications

2,4-Dinitrophenyl 2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry for the detection of carbonyl compounds.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 2,4-Dinitrophenyl 2-methoxybenzoate involves its interaction with biological molecules through its reactive nitro groups and ester linkage. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitro groups also contribute to the compound’s ability to undergo redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: A related compound with similar nitro groups but lacking the ester linkage.

    2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds, similar to 2,4-Dinitrophenyl 2-methoxybenzoate.

    2,4-Dinitroanisole: Contains a methoxy group but differs in its overall structure and reactivity.

Uniqueness

This compound is unique due to its combination of nitro groups and ester linkage, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where both nucleophilic and electrophilic interactions are required.

Properties

CAS No.

111837-95-7

Molecular Formula

C14H10N2O7

Molecular Weight

318.24 g/mol

IUPAC Name

(2,4-dinitrophenyl) 2-methoxybenzoate

InChI

InChI=1S/C14H10N2O7/c1-22-12-5-3-2-4-10(12)14(17)23-13-7-6-9(15(18)19)8-11(13)16(20)21/h2-8H,1H3

InChI Key

YCLORVWKFURNGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.